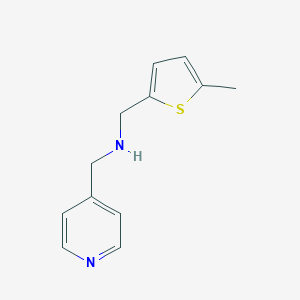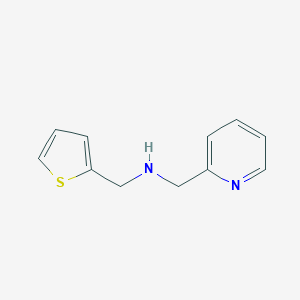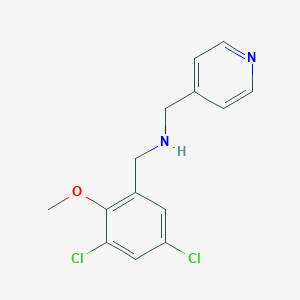
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine, also known as MTMPA, is a novel molecule that has been studied for its potential applications in various scientific fields, including synthetic chemistry and pharmacology. MTMPA is a member of the pyridine family, which is a class of organic compounds that are known for their diverse biological and medicinal properties. This molecule has been the subject of numerous studies due to its unique structure and potential applications.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine and its analogs have been investigated for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors towards various CYP isoforms is significant in predicting potential drug interactions during coadministration of multiple drugs. This research highlights the importance of careful in vitro assessment of various CYP isoforms' contribution to total metabolism (Khojasteh et al., 2011).
Developments in Synthesis of Antithrombotic Drugs
A related area of research focuses on the synthesis of antithrombotic drugs like (S)-clopidogrel, showcasing the significance of thiophene and pyridine derivatives. These compounds have played a pivotal role in creating efficient synthetic methodologies for drugs demonstrating potent antithrombotic and antiplatelet activities. This research emphasizes the necessity for novel synthetic strategies to meet the rising demand for these critical therapeutic agents (Saeed et al., 2017).
Thiophene Analogues in Carcinogenic Evaluation
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for their potential carcinogenicity. This research contributes to understanding how structural modifications, such as replacing aromatic rings with thiophene, affect the carcinogenic potential of compounds. These findings are crucial for evaluating new compounds' safety and potential health risks (Ashby et al., 1978).
Mu-Opioid Receptor Biased Agonists
Research into mu-opioid receptor agonists has highlighted compounds containing thiophene moieties, such as Oliceridine. These agonists offer the analgesic benefits of opioids while limiting adverse effects through selective pathway activation. This area of research is critical for developing novel analgesic therapies with reduced side effects, demonstrating the therapeutic potential of thiophene derivatives (Urits et al., 2019).
Optoelectronic Material Development
Thiophene and pyridine derivatives have been extensively researched for their applications in optoelectronic materials. These compounds are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of thiophene and pyridine into π-extended conjugated systems has shown significant value in developing advanced optoelectronic materials, showcasing the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLIMSYMOPQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405928 |
Source


|
| Record name | AN-465/42767301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine | |
CAS RN |
893597-67-6 |
Source


|
| Record name | AN-465/42767301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494657.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B494658.png)
![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)
![3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494661.png)
![1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494663.png)


![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)
![4-amino-N-{2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494669.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B494671.png)
![2-[[(1-Phenylethyl)amino]methyl]-5-methylthiophene](/img/structure/B494674.png)
![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)ethanol](/img/structure/B494675.png)
![N-[4-(prop-2-en-1-yloxy)benzyl]cyclohexanamine](/img/structure/B494677.png)